molecular formula C21H24F3NO2S B15160733 9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole CAS No. 793681-92-2

9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole

Cat. No.: B15160733
CAS No.: 793681-92-2
M. Wt: 411.5 g/mol
InChI Key: GLDPICPKWZAETI-UHFFFAOYSA-N
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Description

9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The addition of the trifluoromethanesulfonyl group enhances the compound’s reactivity and stability, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole typically involves the following steps:

    Starting Material: The synthesis begins with 9H-carbazole.

    Alkylation: The carbazole is alkylated with octyl bromide in the presence of a base such as potassium carbonate to introduce the octyl group at the nitrogen atom.

    Sulfonylation: The resulting 9-octylcarbazole is then reacted with trifluoromethanesulfonyl chloride in the presence of a base like triethylamine to introduce the trifluoromethanesulfonyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Compounds

Properties

CAS No.

793681-92-2

Molecular Formula

C21H24F3NO2S

Molecular Weight

411.5 g/mol

IUPAC Name

9-octyl-2-(trifluoromethylsulfonyl)carbazole

InChI

InChI=1S/C21H24F3NO2S/c1-2-3-4-5-6-9-14-25-19-11-8-7-10-17(19)18-13-12-16(15-20(18)25)28(26,27)21(22,23)24/h7-8,10-13,15H,2-6,9,14H2,1H3

InChI Key

GLDPICPKWZAETI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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